molecular formula C9H9FO B068760 (4-Fluorocuban-1-yl)methanol CAS No. 167496-73-3

(4-Fluorocuban-1-yl)methanol

Cat. No.: B068760
CAS No.: 167496-73-3
M. Wt: 152.16 g/mol
InChI Key: ZDTXBKWQVYSGMZ-UHFFFAOYSA-N
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Description

(4-Fluorocuban-1-yl)methanol is a unique chemical compound characterized by its cubane structure, which is a cubic arrangement of carbon atoms. The presence of a fluorine atom and a methanol group attached to the cubane core makes this compound particularly interesting for various scientific applications. Its molecular formula is C₉H₉FO, and it has a molecular weight of 152.06 g/mol .

Mechanism of Action

As a solvent, methanol’s mechanism of action is primarily physical rather than chemical. It dissolves a wide range of compounds by forming intermolecular attractions. This makes it a valuable tool in many industrial processes .

Safety and Hazards

Methanol is highly toxic and can be harmful if swallowed, inhaled, or absorbed through the skin. It can cause symptoms such as headache, dizziness, nausea, and in severe cases, blindness or death .

Future Directions

Methanol is being explored as a potential renewable fuel source. It can be produced from biomass or synthesized from carbon dioxide and hydrogen, making it a potential carbon-neutral fuel. Research is ongoing into improving the efficiency and sustainability of these production methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of cubane with fluorinating agents such as Selectfluor, followed by the treatment with methanol under controlled conditions .

Industrial Production Methods: Industrial production of (4-Fluorocuban-1-yl)methanol is not widely documented, but it would likely involve scalable fluorination techniques and efficient purification processes to ensure high purity and yield. The use of continuous flow reactors and advanced separation technologies could be employed to optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.

    Substitution: The fluorine atom in the cubane structure can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.

Major Products:

    Oxidation: Formation of (4-Fluorocuban-1-yl)aldehyde or (4-Fluorocuban-1-yl)carboxylic acid.

    Reduction: Formation of (4-Fluorocuban-1-yl)alkane.

    Substitution: Formation of various substituted cubane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

Comparison with Similar Compounds

    Cubane: The parent compound of (4-Fluorocuban-1-yl)methanol, known for its high energy density and stability.

    Fluorocubane: Similar to this compound but without the methanol group.

    Methanol-substituted Cubanes: Compounds with different substituents on the cubane core.

Uniqueness: this compound is unique due to the combination of a fluorine atom and a methanol group on the cubane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-fluorocuban-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTXBKWQVYSGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C12C3C4C1C5C2C3C45F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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